4-[(2,2-Dimethylpropyl)(propyl)amino]-2-(trifluoromethyl)benzonitrile
Description
Properties
CAS No. |
821777-40-6 |
|---|---|
Molecular Formula |
C16H21F3N2 |
Molecular Weight |
298.35 g/mol |
IUPAC Name |
4-[2,2-dimethylpropyl(propyl)amino]-2-(trifluoromethyl)benzonitrile |
InChI |
InChI=1S/C16H21F3N2/c1-5-8-21(11-15(2,3)4)13-7-6-12(10-20)14(9-13)16(17,18)19/h6-7,9H,5,8,11H2,1-4H3 |
InChI Key |
SJZUCOPGUKYHDJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CC(C)(C)C)C1=CC(=C(C=C1)C#N)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-Amino-2-Trifluoromethylbenzonitrile
This intermediate is a critical precursor, often synthesized via nucleophilic aromatic substitution or aminolysis of halogenated precursors . A widely reported method involves:
- Step 1: Positional Bromination
Reaction of m-trifluoromethyl fluorobenzene with dibromohydantoin (C₅H₆Br₂N₂O₂) in glacial acetic acid and sulfuric acid to introduce a bromine atom at the 4-position. - Step 2: Cyanide Displacement
Substitution of bromine with a cyano group using cuprous cyanide (CuCN) in quinoline under reflux. - Step 3: Aminolysis
Replacement of the cyano group with an amino group via reaction with liquid ammonia in ethanol at 120°C.
Example Reaction Conditions (Adapted from CN1810775B):
| Step | Reagents/Conditions | Yield | Purity |
|---|---|---|---|
| Bromination | C₅H₆Br₂N₂O₂, AcOH, H₂SO₄, reflux (6 hrs) | 98% | >98% |
| Cyanide Displacement | CuCN, quinoline, reflux (20 hrs) | 80% | >99% |
| Aminolysis | NH₃, EtOH, 120°C (8 hrs) | 75% | 99.2% |
Alkylation Strategies for Introducing Substituents
The tertiary amino group is introduced through sequential alkylation of the primary amine. Two approaches are feasible:
Direct Alkylation with Tert-Butyl and Propyl Halides
- First Alkylation (tert-Butyl Group):
Reaction with tert-butyl bromide (or chloride) in the presence of a base (e.g., NaH or K₂CO₃) to form the N-tert-butyl intermediate. - Second Alkylation (Propyl Group):
Reaction with propyl iodide (or bromide) under similar conditions.
Potential Challenges:
- Steric Hindrance: The bulky tert-butyl group may slow the second alkylation.
- Competing Reactions: Over-alkylation or side reactions with the nitrile group.
Reductive Amination
Alternative methods involving reductive amination with a ketone (e.g., tert-butyl propyl ketone) could theoretically form the tertiary amine. However, this approach is less common for aromatic amines due to competing ring reactions.
Reaction Optimization and Conditions
Solvent and Base Selection
| Parameter | Preferred Options | Rationale |
|---|---|---|
| Solvent | THF, DMF, DMSO | Polar aprotic solvents stabilize ionic intermediates. |
| Base | NaH, K₂CO₃ | Strong bases deprotonate the amine, enhancing nucleophilicity. |
Temperature Control
- tert-Butyl Alkylation: Room temperature to 60°C to minimize side reactions.
- Propyl Alkylation: Elevated temperatures (80–100°C) to overcome steric hindrance.
Purification and Characterization
Workup and Isolation
Analytical Methods
| Technique | Purpose |
|---|---|
| HPLC | Confirm purity and identify impurities (e.g., mono-alkylated byproducts). |
| NMR (¹H, ¹³C) | Verify regiochemistry and substituent positions. |
Comparative Analysis of Synthetic Routes
| Route | Advantages | Limitations |
|---|---|---|
| Sequential Alkylation | High regioselectivity | Multi-step process |
| Reductive Amination | Fewer steps | Limited functional group tolerance |
Chemical Reactions Analysis
Types of Reactions
4-[(2,2-Dimethylpropyl)(propyl)amino]-2-(trifluoromethyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
4-[(2,2-Dimethylpropyl)(propyl)amino]-2-(trifluoromethyl)benzonitrile has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-[(2,2-Dimethylpropyl)(propyl)amino]-2-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, while the benzonitrile core interacts with target proteins or enzymes, inhibiting their activity or altering their function. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Amino-2-(trifluoromethyl)benzonitrile: A precursor in the synthesis of the target compound.
4-Cyano-3-trifluoromethylaniline: Another related compound with similar structural features.
Uniqueness
4-[(2,2-Dimethylpropyl)(propyl)amino]-2-(trifluoromethyl)benzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
4-[(2,2-Dimethylpropyl)(propyl)amino]-2-(trifluoromethyl)benzonitrile, a compound with the chemical formula CHFN, is notable for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Antitumor Activity
Recent studies indicate that compounds similar to 4-[(2,2-Dimethylpropyl)(propyl)amino]-2-(trifluoromethyl)benzonitrile exhibit significant antitumor properties. For instance, related fluorinated compounds have demonstrated selective inhibition of histone deacetylases (HDACs), particularly HDAC3, which is crucial in cancer cell proliferation and survival. In vitro assays showed IC values in the low micromolar range against various cancer cell lines, suggesting a promising therapeutic potential .
The proposed mechanism involves the inhibition of HDAC enzymes, leading to increased acetylation of histone proteins. This alteration in chromatin structure promotes apoptosis and cell cycle arrest in cancer cells. Additionally, the presence of trifluoromethyl groups enhances lipophilicity, potentially improving cellular uptake and bioavailability .
In Vitro Studies
- Cell Line Testing : A study assessed the antiproliferative effects on HepG2 liver cancer cells. The compound exhibited an IC value of approximately 1.30 μM, indicating strong inhibitory activity compared to standard treatments like SAHA (suberoylanilide hydroxamic acid), which had an IC of 17.25 μM .
- Apoptosis Induction : Flow cytometry analysis revealed that treatment with this compound led to significant apoptosis in treated cells, confirming its potential as an anticancer agent.
In Vivo Studies
- Xenograft Models : In vivo experiments using xenograft models demonstrated a tumor growth inhibition (TGI) of 48.89% compared to control groups, highlighting its efficacy in a physiological context .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | CHFN |
| Antitumor IC | 1.30 μM (HepG2 cells) |
| TGI in Xenograft Model | 48.89% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
